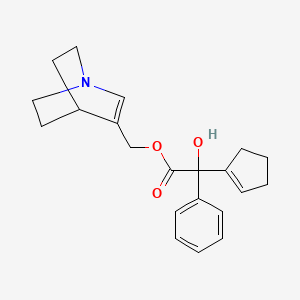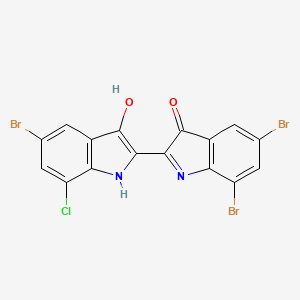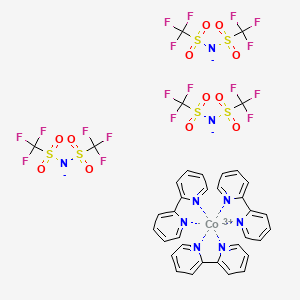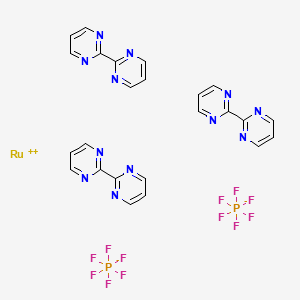
Ru(bpm)3(PF6)2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ru(bpm)3(PF6)2: is a coordination compound featuring ruthenium (II) as the central metal atom, coordinated to three bipyrimidine ligands and two hexafluorophosphate anions. This complex is known for its unique electrochemical and photophysical properties, making it a valuable compound in various scientific research applications.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of ruthenium chloride (RuCl3) with bipyrimidine (bpm) in the presence of a suitable base, followed by the addition of hexafluorophosphate (PF6) salts.
The reaction typically requires heating under reflux conditions to ensure complete complexation.
Industrial Production Methods:
Industrial-scale production involves similar synthetic routes but on a larger scale, with careful control of reaction parameters to ensure purity and yield.
The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form this compound+.
Reduction: Reduction reactions can produce this compound-.
Substitution: Substitution reactions can occur at the metal center, replacing one or more ligands with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various ligands can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: this compound+.
Reduction: this compound-.
Substitution: Various substituted Ru(bpm)3 complexes.
Chemistry:
This compound is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization processes.
Its electrochemical properties make it suitable for use in electrochemical devices and sensors.
Biology:
The compound is used in biological studies to investigate electron transfer processes and redox reactions in biological systems.
It can act as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine:
This compound is explored for its potential use in drug delivery systems and as a therapeutic agent in certain medical treatments.
Its photophysical properties are utilized in imaging and diagnostic applications.
Industry:
The compound is employed in the development of advanced materials, including conducting polymers and electrochemical devices.
It is also used in the production of high-efficiency solar cells and other energy-related applications.
作用機序
Ru(bpm)3(PF6)2 exerts its effects through its ability to undergo redox reactions, facilitating electron transfer processes.
The compound interacts with molecular targets such as DNA, proteins, and other biomolecules, influencing their redox states and biological functions.
Molecular Targets and Pathways:
The compound targets specific redox-active sites in biomolecules, altering their activity and function.
It can modulate signaling pathways involved in cellular processes, such as apoptosis and cell proliferation.
類似化合物との比較
Ru(bpy)3(PF6)2: Similar to Ru(bpm)3(PF6)2, but with bipyridine ligands instead of bipyrimidine. It has different photophysical properties and applications.
Ru(bpz)3(PF6)2: Contains benzimidazole ligands instead of bipyrimidine, leading to different redox properties and biological activities.
Ru(phen)3(PF6)2: Features phenanthroline ligands, which confer unique electrochemical and photophysical characteristics.
Uniqueness:
This compound stands out due to its specific ligand structure, which imparts distinct redox properties and biological activities compared to other ruthenium complexes.
特性
分子式 |
C24H18F12N12P2Ru |
|---|---|
分子量 |
865.5 g/mol |
IUPAC名 |
2-pyrimidin-2-ylpyrimidine;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/3C8H6N4.2F6P.Ru/c3*1-3-9-7(10-4-1)8-11-5-2-6-12-8;2*1-7(2,3,4,5)6;/h3*1-6H;;;/q;;;2*-1;+2 |
InChIキー |
WGCZQVVEQALTTB-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


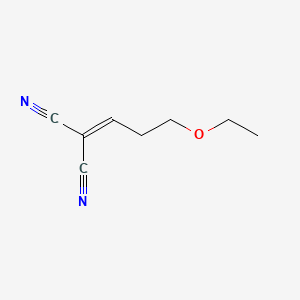
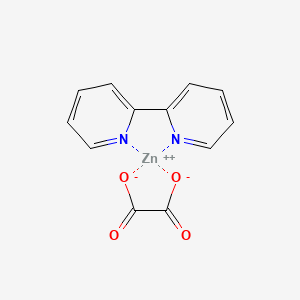

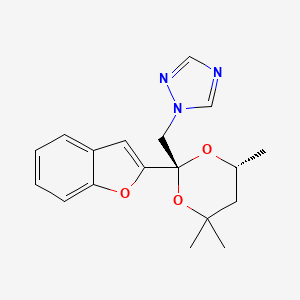
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, pentapotassium salt](/img/structure/B15347336.png)
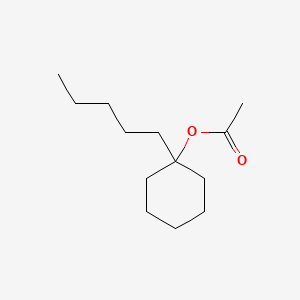

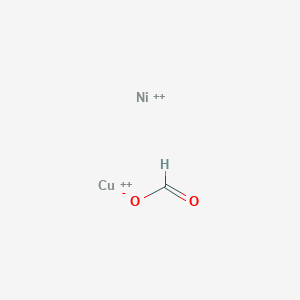

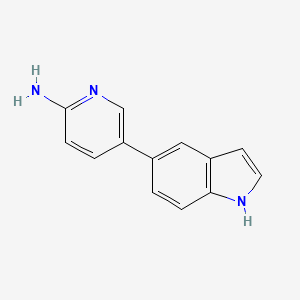
![8-Methyl-1,2,3,4,4a,9b-hexahydro-5H-indeno[1,2-c]pyridin-5-one](/img/structure/B15347386.png)
